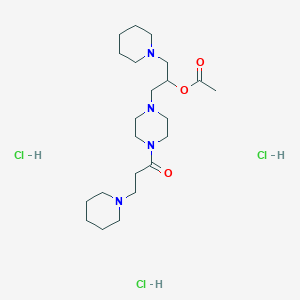

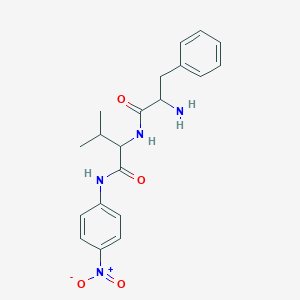

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

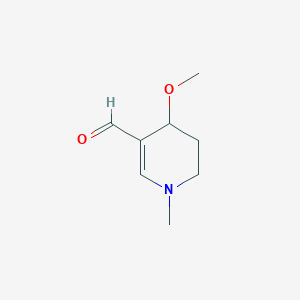

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as MBBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including biochemistry, pharmacology, and neuroscience. In

Applications De Recherche Scientifique

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has a wide range of scientific research applications due to its unique properties. One of the most significant applications of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is in the study of acetylcholine receptors. 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to selectively bind to nicotinic acetylcholine receptors, making it a valuable tool for studying the function and regulation of these receptors. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been used in the study of other neurotransmitter systems, including dopamine and serotonin.

Mécanisme D'action

The mechanism of action of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its selective binding to nicotinic acetylcholine receptors. This binding leads to the modulation of the receptor's activity, which can have a variety of effects on cellular signaling and neurotransmission. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have some activity as an allosteric modulator of GABA-A receptors, further expanding its potential uses in scientific research.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide are complex and varied. Studies have shown that 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide can have effects on a variety of neurotransmitter systems, including acetylcholine, dopamine, and serotonin. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have some activity as an anticonvulsant and anxiolytic, making it a potential candidate for the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide for lab experiments is its selectivity for nicotinic acetylcholine receptors. This selectivity allows researchers to study the function and regulation of these receptors in a more precise and controlled manner. Additionally, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has been found to have relatively low toxicity and side effects, making it a safer alternative to other compounds that may have similar effects.

However, there are also some limitations to the use of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide in lab experiments. One of the main limitations is its relatively low potency compared to other compounds that target nicotinic acetylcholine receptors. Additionally, the synthesis of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex process that can be time-consuming and expensive, limiting its availability for some researchers.

Orientations Futures

There are many potential future directions for research on 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide. One area of interest is the development of more potent analogs of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide that could be used in a wider range of research applications. Additionally, there is ongoing research into the potential therapeutic uses of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide for the treatment of neurological disorders such as epilepsy and anxiety disorders. Overall, 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a promising compound with many potential uses in scientific research, and further research is needed to fully explore its potential.

Méthodes De Synthèse

The synthesis method of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves the reaction of p-methoxybenzylamine with 1-methylpiperidine in the presence of a catalyst such as phosphorus pentoxide. This reaction produces the intermediate 1-(p-methoxybenzyl)-1-methylpiperidinium bromide, which is then reacted with ethylene oxide to produce 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide. The synthesis of 1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Propriétés

Numéro CAS |

102207-18-1 |

|---|---|

Nom du produit |

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide |

Formule moléculaire |

C24H35BrN2O2 |

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

N,N-bis[(4-methoxyphenyl)methyl]-2-(1-methylpiperidin-1-ium-1-yl)ethanamine;bromide |

InChI |

InChI=1S/C24H35N2O2.BrH/c1-26(16-5-4-6-17-26)18-15-25(19-21-7-11-23(27-2)12-8-21)20-22-9-13-24(28-3)14-10-22;/h7-14H,4-6,15-20H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

IXIRJKKULRILQC-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |

SMILES canonique |

C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC.[Br-] |

Synonymes |

1-(2-(Bis(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)